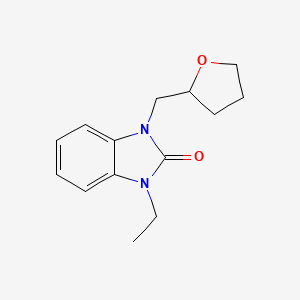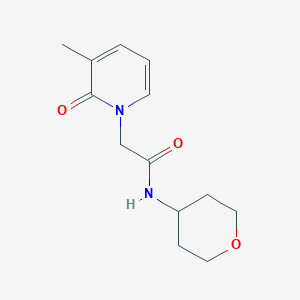
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide, also known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is not fully understood. However, studies have suggested that it may exert its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to reduce oxidative stress and lipid peroxidation, which can damage cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is that it has been shown to be relatively safe and well-tolerated in animal studies. However, its low solubility in water can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer drugs. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide and its potential for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesis Methods
The synthesis of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide involves a multistep process that starts with the reaction of 4-hydroxybenzaldehyde with iodine in the presence of an acid catalyst to form 4-iodo-2-hydroxybenzaldehyde. This intermediate is then reacted with 4-hydroxyaniline in the presence of a base catalyst to form 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. The final product is purified through recrystallization.
Scientific Research Applications
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have shown that 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide inhibits the proliferation and migration of cancer cells, suggesting that it may have potential as a cancer treatment. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(16)5-3-9/h1-7,16-17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMNYARMXFNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)


![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)

![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)